TRPV1 Antagonist Potency: Sub-Nanomolar Ki vs. Micromolar IC₅₀ of the 2,4-Dienamide Isomer Pellitorine
The target compound (4,5-dienamide) exhibits a Ki of 0.200 nM for antagonist activity at human TRPV1 heterologously expressed in CHO cells, measured by inhibition of capsaicin-induced activation in a FLIPR assay [1]. In contrast, the 2,4-dienamide isomer pellitorine (CAS 18836-52-7) blocks capsaicin-evoked Ca²⁺ uptake in HaCaT keratinocytes with an IC₅₀ of 154 µg/mL (0.69 mM) [2]. This represents an approximately 3.45-million-fold difference in potency (0.2 nM vs. 690,000 nM), establishing that the 4,5-diene substitution pattern is the sine qua non for high-affinity TRPV1 antagonism.
| Evidence Dimension | TRPV1 antagonist potency (in vitro binding affinity) |
|---|---|
| Target Compound Data | Ki = 0.200 nM (human TRPV1, CHO cells, FLIPR assay, capsaicin-induced activation) |
| Comparator Or Baseline | Pellitorine (2,4-dienamide, CAS 18836-52-7): IC₅₀ = 154 µg/mL (0.69 mM) for capsaicin-evoked Ca²⁺ uptake blockade in HaCaT cells |
| Quantified Difference | ~3.45 × 10⁶-fold greater potency (0.2 nM vs. 690,000 nM) |
| Conditions | Human TRPV1 expressed in CHO cells (target compound, FLIPR format); HaCaT keratinocytes (comparator, Ca²⁺ uptake format) |
Why This Matters
Procurement of the correct 4,5-dienamide isomer is essential for any assay requiring high-potency TRPV1 blockade; the 2,4-isomer pellitorine is functionally a weak antagonist and cannot substitute in sub-micromolar pharmacology studies.
- [1] BindingDB Entry BDBM50046295 (CHEMBL3314389). Ki = 0.200 nM; antagonist activity at human TRPV1 heterologously expressed in CHO cells, inhibition of capsaicin-induced activation by FLIPR assay. View Source
- [2] Oláh Z, Rédei D, Pecze L, Vizler C, Jósvay K, Forgó P, Winter Z, Dombi G, Szakonyi G, Hohmann J. Pellitorine, an extract of Tetradium daniellii, is an antagonist of the ion channel TRPV1. Phytomedicine. 2017;34:44-49. IC₅₀ = 154 µg/mL (0.69 mM/L) for capsaicin-evoked Ca²⁺ uptake blockade in HaCaT cells. View Source
